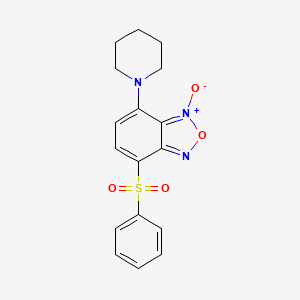
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofurazan core, a phenylsulfonyl group, a piperidinyl group, and an oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofurazan Core: The benzofurazan core can be synthesized through the cyclization of o-nitroaniline derivatives under acidic conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, often using piperidine as the nucleophile.
Oxidation: The final step involves the oxidation of the compound to introduce the oxide moiety, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety back to its corresponding alcohol or amine.
Substitution: The phenylsulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide can be compared with other similar compounds, such as:
Benzofurazan Derivatives: Compounds with different substituents on the benzofurazan core.
Phenylsulfonyl Derivatives: Compounds with variations in the phenylsulfonyl group.
Piperidinyl Derivatives: Compounds with different substituents on the piperidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
58131-56-9 |
|---|---|
分子式 |
C17H17N3O4S |
分子量 |
359.4 g/mol |
IUPAC名 |
7-(benzenesulfonyl)-3-oxido-4-piperidin-1-yl-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N3O4S/c21-20-17-14(19-11-5-2-6-12-19)9-10-15(16(17)18-24-20)25(22,23)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2 |
InChIキー |
QUKCXMLTDSPIIX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)

![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)







![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)

![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)

